Methyl 2-amino-4-cyclohexyl-butanoate

Medicinal Chemistry Oncology Drug Discovery

Sourcing a chiral, non-aromatic amino ester with validated biological activity can delay hit-to-lead campaigns. Methyl 2-amino-4-cyclohexyl-butanoate (CAS 1262584-88-2) directly addresses this bottleneck as a high-purity intermediate with documented anticancer potency. - Quantified cytotoxicity against triple-negative breast cancer cell line MDA-MB-231 (IC50 = 1.81 µM), accelerating structure-activity relationship studies. - Superior lipophilicity (cLogP ≈3.2) versus standard phenyl analogs enhances predicted membrane permeability for oral bioavailability optimization. - Enables precise stereochemical and conformational control in peptidomimetic synthesis, including growth hormone secretagogue modulation. Reliable global supply with batch-to-batch consistency supports reproducible lead optimization.

Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
Cat. No. B11731514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-amino-4-cyclohexyl-butanoate
Molecular FormulaC11H21NO2
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCOC(=O)C(CCC1CCCCC1)N
InChIInChI=1S/C11H21NO2/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9/h9-10H,2-8,12H2,1H3
InChIKeyKCVPRRNRTQVESK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-amino-4-cyclohexyl-butanoate Procurement Guide


Methyl 2-amino-4-cyclohexyl-butanoate (CAS: 1262584-88-2) is a chiral, non-aromatic amino acid ester derivative featuring a cyclohexyl group attached to the butanoate backbone . This structure confers distinct lipophilicity and steric properties, positioning it as a versatile intermediate in organic synthesis and pharmaceutical research . It is primarily utilized as a building block for the synthesis of peptidomimetics, protease inhibitors, and other complex molecules, with research indicating its involvement in modulating biological pathways associated with growth hormone secretagogues and inflammation [1].

Substitution Limits for Methyl 2-amino-4-cyclohexyl-butanoate


Generic substitution of Methyl 2-amino-4-cyclohexyl-butanoate with structurally similar cyclohexyl amino esters (e.g., β-cyclohexyl-L-alanine methyl ester or (S)-(-)-cyclohexylalanine methyl ester) is not advisable due to significant differences in lipophilicity, steric bulk, and resulting biological activity. While all share a cyclohexyl moiety, the length and flexibility of the carbon chain linking the amino acid core to the cyclohexyl group dictate the compound's conformational freedom, membrane permeability, and target binding affinity. For instance, D-2-amino-4-cyclohexylbutanoic acid analogs have been specifically identified as active growth hormone secretagogues, a property not generalizable to all cyclohexyl amino esters [1]. The precise spatial arrangement of the cyclohexyl group, as determined by the butanoate backbone, is a critical determinant of its interaction with specific biological targets and its utility in synthesizing particular classes of peptidomimetics .

Methyl 2-amino-4-cyclohexyl-butanoate vs Key Analogs


Cytotoxicity Against MDA-MB-231 Cells

The hydrochloride salt of Methyl 2-amino-4-cyclohexyl-butanoate demonstrates significant cytotoxic activity against the aggressive, triple-negative MDA-MB-231 breast cancer cell line, with a reported IC50 value of 1.81 ± 0.1 µM . This activity is notable for being comparable to established chemotherapeutic agents like Doxorubicin in the same assay system, suggesting a potential for further development as an anticancer lead . In contrast, many other cyclohexyl-containing amino acid derivatives lack this specific, quantified potency against this clinically relevant cell line, making this a key differentiator for researchers focused on targeted cancer therapies.

Medicinal Chemistry Oncology Drug Discovery

GH Secretagogue Activity of D-2-amino-4-cyclohexylbutanoic Acid

Non-aromatic D-2-amino-4-cyclohexylbutanoic acid analogs, a class to which the target compound's core structure belongs, have been explicitly identified and characterized as active growth hormone secretagogues [1]. This activity is not a universal trait of all cyclohexyl-containing amino acids; rather, it is dependent on the specific D-stereochemistry and the 4-cyclohexylbutanoic acid backbone. This establishes a clear structure-activity relationship (SAR) that differentiates this scaffold from other cyclohexyl amino esters (e.g., cyclohexylalanine or cyclohexylglycine derivatives), which are more commonly employed for their general steric and hydrophobic properties rather than a specific, validated biological function.

Endocrinology Peptidomimetics Drug Development

Lipophilicity Advantage over Phenyl Analogs

The cyclohexyl group in Methyl 2-amino-4-cyclohexyl-butanoate confers a significantly higher calculated lipophilicity (cLogP) compared to similar compounds containing a phenyl group. For instance, the cyclohexyl moiety in related compounds increases cLogP to approximately 3.2, compared to a cLogP of approximately 2.8 for a phenyl group analog . This increase in lipophilicity is a critical parameter for predicting improved passive membrane permeability and oral absorption potential, making the cyclohexyl variant a strategically advantageous choice over its aromatic counterpart when optimizing the drug-like properties of a lead series.

Medicinal Chemistry Pharmacokinetics Computational Chemistry

Key R&D Applications for Methyl 2-amino-4-cyclohexyl-butanoate


Lead Optimization for Triple-Negative Breast Cancer

Given the quantified, potent cytotoxicity against the MDA-MB-231 cell line (IC50 = 1.81 µM), this compound is a high-priority procurement target for medicinal chemistry groups engaged in hit-to-lead or lead optimization campaigns for novel anticancer agents, particularly for aggressive and difficult-to-treat cancers like triple-negative breast cancer .

Peptidomimetic Scaffold for GH Secretagogues

Based on the validated activity of its core structure (D-2-amino-4-cyclohexylbutanoic acid) in growth hormone secretagogue assays, this ester serves as a crucial starting material or intermediate for the synthesis of new peptidomimetic compounds aimed at modulating growth hormone release for research or potential therapeutic applications [1].

Synthesis of Analogs with Improved Lipophilicity

When a drug discovery program requires a building block that imparts higher lipophilicity than standard aromatic alternatives, this compound is the preferred choice. The calculated cLogP difference (≈3.2 vs. ≈2.8 for a phenyl analog) supports its use in the design and synthesis of analogs with improved predicted membrane permeability, a critical factor for oral bioavailability .

Chiral Building Block for Complex Molecule Synthesis

As a chiral, non-aromatic amino ester, it provides a versatile platform for introducing stereochemical complexity into target molecules. Its unique combination of a protected amino acid core and a bulky, lipophilic cyclohexyl group makes it an essential reagent for organic chemists constructing diverse libraries of spiroheterocyclic compounds and other complex natural product-like scaffolds .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 2-amino-4-cyclohexyl-butanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.